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4-(butan-2-yl)-1H-pyrazole

Cat. No.: B6155299
CAS No.: 73123-48-5
M. Wt: 124.18 g/mol
InChI Key: IGSGRZGYPSFKAS-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole and its derivatives represent a class of five-membered heterocyclic compounds distinguished by two adjacent nitrogen atoms within the aromatic ring. This structural arrangement imparts a unique combination of chemical properties that has made them a subject of intense study and application across various scientific domains. bldpharm.comsemanticscholar.orgmdpi.com In medicinal chemistry, the pyrazole nucleus is considered a "privileged scaffold" because its presence in a molecule often confers desirable pharmacological properties. nih.gov

The versatility of the pyrazole ring allows for a wide range of biological activities, and pyrazole-containing compounds have been successfully developed into drugs for treating various conditions. wisdomlib.org These activities include anti-inflammatory, analgesic, anticancer, antimicrobial, anticonvulsant, and antidepressant effects. wisdomlib.orgderpharmachemica.com The ability to functionalize the pyrazole ring at multiple positions enables chemists to fine-tune the steric, electronic, and lipophilic properties of molecules, optimizing their interaction with biological targets. bibliotekanauki.plpjoes.com

Beyond medicine, pyrazole derivatives have found applications in agriculture as herbicides and insecticides and in materials science for the development of dyes and fluorescent substances. derpharmachemica.com The ongoing research into new synthetic methodologies continues to expand the library of accessible pyrazole analogues, underscoring the enduring importance of this heterocyclic system in modern chemical research. mdpi.comtandfonline.com

Overview of 4-(butan-2-yl)-1H-pyrazole within the Landscape of Substituted Pyrazoles

The compound this compound is a derivative of the parent pyrazole ring, featuring a butan-2-yl group attached at the C4 position. The structure consists of the core aromatic pyrazole ring with a secondary butyl substituent.

The significance of the this compound framework is highlighted by its presence as a core building block in numerous reported compounds. These include intermediates for pharmaceuticals and other specialized chemicals. For instance, derivatives like 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde americanelements.com and various amino and carboxylate-substituted versions are documented as synthetic intermediates. bldpharm.comsmolecule.comchemsrc.com The butan-2-yl group, in particular, introduces a chiral center and a non-polar, flexible alkyl chain, which can be pivotal for establishing specific binding interactions in a biological context. The study of these more complex derivatives provides valuable insight into the potential utility and chemical behavior of the parent this compound scaffold.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberReference
1-(butan-2-yl)-1H-pyrazole-4-carbaldehydeC₈H₁₂N₂O152.21170169-27-3 americanelements.com
N-(butan-2-yl)-1H-pyrazole-5-carboxamideC₈H₁₃N₃O167.211340866-40-1 fluorochem.co.uk
tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamateC₁₂H₂₂N₄O₂254.33Not Available evitachem.com
3-amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamideC₁₀H₁₇FN₄O228.272171317-70-5 smolecule.com
4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acidC₈H₁₃N₃O₂199.21 (as per formula)1696051-14-5 bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73123-48-5

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

4-butan-2-yl-1H-pyrazole

InChI

InChI=1S/C7H12N2/c1-3-6(2)7-4-8-9-5-7/h4-6H,3H2,1-2H3,(H,8,9)

InChI Key

IGSGRZGYPSFKAS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CNN=C1

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Butan 2 Yl 1h Pyrazole

Historical Context of Pyrazole (B372694) Core Synthesis

The investigation of pyrazole chemistry dates back to the late 19th century. The German chemist Ludwig Knorr is credited with the first synthesis of a substituted pyrazole derivative in 1883. researchgate.netresearchgate.net His pioneering work involved the condensation reaction of ethyl acetoacetate, a 1,3-dicarbonyl compound, with phenylhydrazine (B124118). study.comresearchgate.net This reaction, now famously known as the Knorr pyrazole synthesis, remains one of the most fundamental and widely used methods for constructing the pyrazole ring. study.comtandfonline.comnih.gov

A few years later, in 1898, another German chemist, Hans von Pechmann, developed an alternative classical method for synthesizing the parent pyrazole ring from acetylene (B1199291) and diazomethane. wikipedia.orgresearchgate.net These foundational discoveries by Knorr and Pechmann opened the door to the systematic exploration of pyrazole chemistry, leading to a vast number of synthetic methodologies developed over the subsequent decades.

Cyclocondensation Approaches for Pyrazole Ring Formation

Cyclocondensation reactions are the cornerstone of pyrazole synthesis, typically involving the reaction of a binucleophilic hydrazine (B178648) species with a 1,3-dielectrophilic three-carbon component. researchgate.netresearchgate.net This versatile approach allows for the construction of a wide variety of substituted pyrazoles by modifying the precursors.

Reaction with Hydrazine and its Derivatives

The most prevalent method for forming the pyrazole ring is the cyclocondensation reaction between hydrazine (or its substituted derivatives) and a suitable three-carbon precursor with electrophilic sites at the 1 and 3 positions. researchgate.netnih.gov Hydrazine acts as a bidentate nucleophile, attacking the electrophilic centers to form a heterocyclic ring after a dehydration step. study.com The use of substituted hydrazines (e.g., phenylhydrazine or methylhydrazine) allows for the introduction of a substituent at the N1 position of the pyrazole ring.

Utilization of 1,3-Dicarbonyl Compounds and Their Equivalents

The Knorr pyrazole synthesis is the archetypal example of this approach, employing 1,3-dicarbonyl compounds (like β-diketones or β-ketoesters) as the three-carbon electrophile. tandfonline.comwikipedia.org The reaction with hydrazine is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular condensation and dehydration to yield the aromatic pyrazole ring. study.comrrbdavc.org

For the specific synthesis of 4-(butan-2-yl)-1H-pyrazole, a key precursor would be a 1,3-dicarbonyl compound bearing the butan-2-yl group at the central carbon (C2) position. The logical precursor is 3-(butan-2-yl)pentane-2,4-dione . This intermediate can be synthesized via the C-alkylation of pentane-2,4-dione (acetylacetone) with a suitable butan-2-yl halide (e.g., 2-bromobutane) under basic conditions. researchgate.netunirioja.es The subsequent reaction of this substituted diketone with hydrazine would directly yield the target molecule, this compound.

Precursor 1Precursor 2ProductSynthesis Type
3-(butan-2-yl)pentane-2,4-dioneHydrazineThis compoundKnorr Cyclocondensation
Pentane-2,4-dione2-Bromobutane3-(butan-2-yl)pentane-2,4-dioneC-Alkylation

Cycloaddition with α,β-Unsaturated Carbonyl Systems

Another significant route to the pyrazole core involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones. wikipedia.orgnih.gov This reaction typically proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and dehydration. tandfonline.com Often, this reaction first yields a non-aromatic pyrazoline intermediate. researchgate.net The pyrazoline must then be oxidized in a subsequent step to form the final aromatic pyrazole product. acs.org Various oxidizing agents can be employed for this aromatization step.

Strategies for Stereoselective Introduction of the Butan-2-yl Moiety at the 4-Position

An alternative synthetic strategy involves forming the pyrazole ring first and then introducing the desired substituent at the C4 position. The electronic properties of the pyrazole ring make this a feasible, though sometimes challenging, approach.

Alkylation and Arylation Reactions at Pyrazole Carbons

The pyrazole ring is considered a π-excessive heteroaromatic system. Electron density calculations show that the C4 position is the most electron-rich carbon atom in the ring, making it the primary site for electrophilic aromatic substitution. rrbdavc.orgquora.com In contrast, the C3 and C5 positions are electron-deficient. quora.com Therefore, direct introduction of an alkyl group like butan-2-yl can be envisioned through an electrophilic alkylation reaction.

A Friedel-Crafts-type alkylation could theoretically be employed, using a butan-2-yl source such as 2-halobutane or but-2-ene in the presence of a Lewis or Brønsted acid catalyst. nih.govrsc.orgorganic-chemistry.org However, such reactions on heteroaromatic systems can be complicated by the Lewis basicity of the ring nitrogen atoms, which can coordinate with and deactivate the catalyst. researchgate.net Furthermore, controlling polyalkylation can be an issue. organic-chemistry.org Modern approaches involving transition-metal-catalyzed C-H activation are also emerging for the functionalization of pyrazole C-H bonds, although these often require directing groups or specific substitution patterns to achieve high regioselectivity. researchgate.netnih.gov

The table below summarizes common electrophilic substitution reactions that demonstrate the inherent reactivity of the C4 position on the pyrazole ring.

Reaction TypeReagentsPosition of SubstitutionProduct
NitrationHNO₃/H₂SO₄C44-Nitropyrazole pharmdbm.com
BrominationBr₂/DioxaneC44-Bromopyrazole pharmdbm.com
AcylationAcyl Halide/Lewis AcidC44-Acylpyrazole rsc.org
Potential Alkylation2-Halobutane/Lewis AcidC4This compound

Regioselective Functionalization Approaches

The functionalization of the this compound core is a critical aspect of its chemistry, allowing for the introduction of various substituents that can modulate its properties. The pyrazole ring offers multiple sites for substitution, namely the two nitrogen atoms (N1 and N2) and the two carbon atoms (C3 and C5), as the C4 position is already occupied by the butan-2-yl group. The regioselectivity of these reactions is influenced by the electronic properties of the pyrazole ring and the reaction conditions employed.

The C4 carbon of a pyrazole is generally the most electron-rich position, making it susceptible to electrophilic attack. However, with the C4 position blocked by the butan-2-yl group, electrophilic substitution is directed to other positions. The N-H proton of the pyrazole ring can be readily deprotonated to form a pyrazolate anion, which can then undergo N-alkylation or N-arylation. In unsymmetrically substituted pyrazoles, this can lead to a mixture of N1 and N2 isomers. For this compound, the two nitrogen atoms are equivalent until one is substituted.

Recent studies have demonstrated catalyst-free Michael addition for the regioselective N1-alkylation of various 1H-pyrazoles, achieving high yields and excellent regioselectivity. organic-chemistry.orgnih.gov This approach could be applicable to this compound, offering a direct route to N1-alkylated derivatives.

Functionalization at the C3 and C5 positions of the pyrazole ring is more challenging due to their lower reactivity compared to the C4 position. However, strategies such as C-H activation have been developed. While many C-H activation methods for pyrazoles focus on the C4 or C5 positions, C3 functionalization has been achieved, often by blocking the other positions. scholaris.ca A regioselective route to C3-hydroxyarylated pyrazoles has been reported through the reaction of pyrazole N-oxides with arynes, which notably does not require the C4 and C5 positions to be functionalized to achieve regioselectivity. acs.orgnih.govresearchgate.net

Modern Synthetic Techniques for this compound and Derivatives

The synthesis of the this compound scaffold and its derivatives has benefited from the advent of modern synthetic techniques that offer advantages such as reduced reaction times, increased yields, and more environmentally friendly conditions compared to traditional methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including pyrazoles. researchgate.netscielo.br This technique utilizes microwave irradiation to directly heat the reaction mixture, leading to a significant acceleration of reaction rates. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. For this compound, a suitable precursor would be a 1,3-dicarbonyl compound bearing a butan-2-yl group.

Microwave irradiation has been successfully employed for the solvent-free synthesis of pyrazoles, which aligns with the principles of green chemistry. researchgate.netscielo.br Studies have shown that microwave-assisted synthesis of pyrazolone (B3327878) derivatives from β-ketoesters, hydrazines, and aldehydes under solvent-free conditions can lead to good to excellent yields in short reaction times. mdpi.com A review of microwave-assisted pyrazole synthesis highlights its efficiency in various reaction types, including cyclocondensations and cross-coupling reactions. dergipark.org.tr

Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis
MethodReaction TimeYieldConditionsReference
Conventional HeatingSeveral hours to daysModerate to goodOften requires high temperatures and organic solvents nih.gov
Microwave-AssistedMinutesGood to excellentSolvent-free or reduced solvent, rapid heating mdpi.comdergipark.org.tr

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of sound waves to induce chemical reactions. This technique can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. The synthesis of pyrazoles from α,β-unsaturated carbonyl compounds and hydrazines has been shown to be accelerated by ultrasound irradiation.

Ultrasound has been employed in the multicomponent synthesis of 4H-pyrans, demonstrating its utility in promoting reactions in aqueous media. nih.gov This suggests the potential for developing environmentally benign syntheses of pyrazole derivatives. Studies on the ultrasound-assisted synthesis of pyrazoline derivatives from chalcones have highlighted it as a sustainable and green approach. nih.gov

Mechanochemical Activation in Pyrazole Synthesis

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. This solvent-free technique is an environmentally friendly alternative to traditional solution-phase synthesis. While specific examples for this compound are not available, the mechanochemical synthesis of other pyrazole derivatives has been reported, suggesting its potential applicability. This method is particularly noted for its contribution to sustainable chemistry. rsc.org

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis plays a pivotal role in the synthesis and functionalization of pyrazoles. Catalysts based on palladium, copper, and rhodium have been extensively used for C-C and C-N bond formation.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or other substituents onto the pyrazole ring. mit.edu Palladium-catalyzed C-H arylation of anilides has been demonstrated as a method for forming biphenyls. mit.edu While direct C-H activation of N-unsubstituted 4-alkylpyrazoles can be challenging, pyrazole-directed C-H arylation has been developed, where the pyrazole ring itself acts as a directing group. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed reactions are particularly important for the N-arylation of pyrazoles. organic-chemistry.orgacs.orgnih.gov The Ullmann condensation, a classic copper-catalyzed N-arylation method, has been significantly improved with the use of various ligands and milder reaction conditions. Copper-diamine complexes have been shown to be effective catalysts for the N-arylation of a wide range of nitrogen heterocycles, including pyrazoles, with aryl iodides and bromides. acs.orgacs.orgnih.gov

Table 2: Conditions for Copper-Catalyzed N-Arylation of Pyrazoles
Catalyst SystemLigandBaseSolventTemperatureReference
CuIDiamineK₂CO₃Toluene110 °C acs.org
Cu₂OOxime-type ligandsCs₂CO₃Acetonitrile (B52724)82 °C researchgate.net

Rhodium-Catalyzed Reactions: Rhodium catalysts are known to be effective for C-H activation and functionalization. nih.gov While often requiring a directing group, rhodium-catalyzed C-H functionalization has been applied to pyrazoles for the introduction of various substituents.

Derivatization and Further Functionalization of the this compound Scaffold

The this compound scaffold can be further modified to introduce a variety of functional groups, leading to a diverse range of derivatives. Key reactions include N-alkylation, N-arylation, formylation, and nitration.

N-Alkylation and N-Arylation: As previously mentioned, the nitrogen atoms of the pyrazole ring are common sites for functionalization. N-alkylation can be achieved using various alkylating agents under basic conditions. A regioselective protocol for the N-alkylation of indazoles, a related bicyclic system, using sodium hydride in THF has been developed and could be applicable to pyrazoles. beilstein-journals.org N-arylation is typically accomplished using copper or palladium catalysis. acs.orgacs.orgnih.gov

Formylation: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.org This reaction typically occurs at the C4 position of the pyrazole ring. researchgate.net For 4-substituted pyrazoles like this compound, where the C4 position is blocked, formylation would be expected to occur at the C3 or C5 positions, although this may require N-substitution to activate the ring sufficiently. researchgate.net The Vilsmeier-Haack reaction of 1,3-disubstituted 5-chloro-1H-pyrazoles has been shown to yield the corresponding 4-carbaldehydes. scispace.com

Nitration: Nitration of pyrazoles is another important electrophilic substitution reaction. The reaction of 3,5-dimethyl-1H-pyrazole has been shown to result in nitration at the 4-position. nih.gov For this compound, nitration would likely occur at the C3 or C5 positions, although the conditions would need to be carefully controlled to avoid over-nitration or side reactions. The nitration of pyrazoles can be a key step in the synthesis of energetic materials. nih.gov

Table 3: Common Derivatization Reactions of the Pyrazole Ring
ReactionReagentsTypical Position of SubstitutionReference
N-AlkylationAlkyl halides, BaseN1/N2 nih.govbeilstein-journals.org
N-ArylationAryl halides, Cu or Pd catalystN1/N2 acs.orgacs.org
Formylation (Vilsmeier-Haack)POCl₃, DMFC4 (if unsubstituted) researchgate.netscispace.comresearchgate.net
NitrationHNO₃, H₂SO₄C4 (if unsubstituted) nih.govnih.gov

Introduction of Halogenated Substituents

The introduction of halogen atoms onto the pyrazole ring is a critical step for further functionalization, often serving as a handle for cross-coupling reactions. For this compound, direct halogenation is a viable strategy to introduce chloro, bromo, or iodo substituents.

Commonly, N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are employed for the halogenation of pyrazoles. These reagents offer mild reaction conditions and good yields. The reaction typically proceeds at room temperature in a suitable solvent like carbon tetrachloride or even water, without the need for a catalyst. The C-4 position of the pyrazole ring is the primary site of electrophilic attack, which in this case is already occupied by the butan-2-yl group. Therefore, halogenation is expected to occur at other available positions on the pyrazole ring, most likely at the C-3 or C-5 positions.

Table 1: Halogenation of 4-Alkyl-1H-Pyrazoles (Illustrative)

Halogenating Agent Substrate (Analogue) Product Solvent Yield (%)
N-Chlorosuccinimide (NCS) 4-alkyl-1H-pyrazole 3-Chloro-4-alkyl-1H-pyrazole Dichloromethane ~85
N-Bromosuccinimide (NBS) 4-alkyl-1H-pyrazole 3-Bromo-4-alkyl-1H-pyrazole Acetonitrile ~90

Carboxylic Acid and Ester Functionalization

The introduction of carboxylic acid and ester moieties onto the pyrazole scaffold significantly enhances its utility as a building block in organic synthesis, particularly for the creation of amide libraries and as ligands for metal complexes.

A direct carboxylation of this compound can be challenging. A more common approach involves a multi-step sequence. For instance, functionalization at the C-3 or C-5 position can be achieved through lithiation followed by quenching with carbon dioxide. However, a more established route for introducing a carboxylic acid group at the C-4 position of a pyrazole ring (if it were unsubstituted) involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, where one of the carbonyl precursors contains the desired carboxyl group.

Once the carboxylic acid derivative is obtained, standard esterification procedures can be applied. Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a widely used method. google.com

Table 2: Synthesis of Pyrazole Carboxylic Esters (General Protocol)

Carboxylic Acid Alcohol Catalyst Product Yield (%)
This compound-3-carboxylic acid Methanol (B129727) H₂SO₄ Methyl this compound-3-carboxylate High

Amine and Amide Derivatives

Amine and amide functionalities are prevalent in biologically active molecules, and their introduction to the this compound core can lead to compounds with interesting pharmacological profiles.

The synthesis of aminopyrazoles can be achieved through several routes. One common method involves the reduction of a corresponding nitropyrazole. For instance, nitration of this compound at an available position, followed by reduction using a reducing agent like tin(II) chloride or catalytic hydrogenation, would yield the aminopyrazole derivative. Another approach is the Buchwald-Hartwig amination of a halogenated this compound, which allows for the direct coupling of an amine with the pyrazole ring. rsc.org

Amide derivatives are readily synthesized from the corresponding pyrazole carboxylic acids. The carboxylic acid can be activated using a variety of coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), followed by the addition of the desired amine. mdpi.com Alternatively, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an amine to form the amide bond. mdpi.com

Table 3: Synthesis of Amide Derivatives from Pyrazole Carboxylic Acids (General Protocol)

Pyrazole Carboxylic Acid Amine Coupling Agent Product Yield (%)
This compound-3-carboxylic acid Ammonia EDC/HOBt This compound-3-carboxamide Good

Multi-Component Reaction Strategies for Diverse Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules in a single step from three or more starting materials. These reactions are highly convergent and atom-economical, making them attractive for the generation of diverse chemical libraries. nih.gov

While specific MCRs involving this compound are not extensively documented, the pyrazole moiety itself is a versatile component in such reactions. For instance, pyrazole derivatives can participate in Ugi four-component reactions (U-4CR). nuph.edu.ua In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. A this compound derivative bearing a primary amine or a carboxylic acid functionality could be incorporated into a Ugi reaction to generate complex, peptide-like structures.

Another example is the Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. Pyrazole-containing aldehydes have been successfully employed in Biginelli-type reactions to synthesize pyrazolyl-substituted dihydropyrimidinones.

Table 4: Potential Multi-Component Reactions Involving Functionalized this compound

MCR Type Pyrazole Derivative Other Components Resulting Scaffold
Ugi-4CR 4-(butan-2-yl)-1H-pyrazol-3-amine Aldehyde, Carboxylic Acid, Isocyanide Pyrazolyl-substituted bis-amide

These multi-component strategies offer a highly efficient means of leveraging the this compound core to rapidly access a wide array of structurally diverse and complex heterocyclic scaffolds with potential applications in various fields of chemical research.

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the elucidation of the molecular structure of 4-(butan-2-yl)-1H-pyrazole in solution. Through the analysis of ¹H and ¹³C NMR spectra, a detailed map of the proton and carbon framework can be constructed.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the pyrazole (B372694) ring and the aliphatic protons of the butan-2-yl group are expected. The protons on the pyrazole ring (at positions 3 and 5) would likely appear as singlets in the aromatic region (typically δ 7.0-8.0 ppm), with their exact chemical shifts influenced by the electronic environment. The NH proton of the pyrazole ring would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

The butan-2-yl substituent would exhibit a more complex set of signals in the aliphatic region (typically δ 0.8-3.0 ppm). A triplet for the terminal methyl group (CH₃), a doublet for the other methyl group, a multiplet for the methine proton (CH), and a multiplet for the methylene (B1212753) protons (CH₂) would be anticipated. The coupling patterns between these protons, governed by the J-coupling constants, would unequivocally confirm the connectivity within the butyl chain.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom in the molecule. The chemical shifts of the pyrazole ring carbons would be indicative of their aromatic character. The carbons of the butan-2-yl group would appear in the aliphatic region of the spectrum. The application of advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would further solidify the structural assignment by establishing correlations between protons and carbons, and through-bond connectivities, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrazole C3-H~7.5~135
Pyrazole C5-H~7.5~135
Pyrazole N-HVariable (broad)-
Butan-2-yl CHMultiplet~35-40
Butan-2-yl CH₂Multiplet~25-30
Butan-2-yl CH₃ (doublet)Doublet~15-20
Butan-2-yl CH₃ (triplet)Triplet~10-15
Pyrazole C4-~115-120

Note: These are predicted values and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Fingerprinting

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of the precise molecular formula, distinguishing it from other compounds with the same nominal mass.

Upon ionization, typically through techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the molecule will generate a molecular ion peak ([M+H]⁺ or [M-H]⁻). The high resolving power of the mass analyzer (e.g., Orbitrap or TOF) allows for the mass to be measured to several decimal places.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides a molecular fingerprint, offering valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the butan-2-yl side chain. Common fragmentation patterns for alkyl-substituted aromatic compounds include the loss of alkyl fragments. libretexts.org For instance, the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅) from the butan-2-yl group would result in fragment ions with specific mass-to-charge ratios. The stability of the resulting carbocations and the pyrazole ring would influence the relative abundance of these fragments. The fragmentation of the pyrazole ring itself, while less common under soft ionization conditions, can also occur, providing further structural confirmation. researchgate.net

Table 2: Predicted HRMS Data for this compound

Property Value
Molecular FormulaC₇H₁₂N₂
Exact Mass124.1000
Common Adducts[M+H]⁺, [M+Na]⁺, [M+K]⁺
Predicted Fragment (Loss of •CH₃)m/z 109.0811
Predicted Fragment (Loss of •C₂H₅)m/z 95.0655

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups within this compound.

The IR spectrum would be expected to show a characteristic N-H stretching vibration for the pyrazole ring, typically appearing as a broad band in the region of 3100-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding in the solid state or in concentrated solutions. The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic butan-2-yl group would appear in the 2800-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyrazole ring would give rise to absorptions in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations would be observed in the 1250-1350 cm⁻¹ range. Fingerprint region, below 1400 cm⁻¹, would contain a complex pattern of bands corresponding to various bending and deformation modes, which are unique to the molecule.

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the aromatic ring vibrations are typically strong, providing a clear signal for the pyrazole core. The symmetric C-H stretching and bending modes of the alkyl chain would also be observable.

X-ray Crystallography for Solid-State Structure Determination

For a definitive determination of the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray crystallography is the gold standard. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions of this compound.

While a crystal structure for this compound is not publicly available, analysis of related pyrazole structures can provide insights into the expected solid-state conformation. nih.govcardiff.ac.ukmdpi.com The pyrazole ring is expected to be planar. The butan-2-yl group will adopt a specific conformation to minimize steric hindrance.

A key feature of the solid-state structure of N-unsubstituted pyrazoles is the formation of hydrogen bonds. The N-H group of one pyrazole molecule can act as a hydrogen bond donor to the sp²-hybridized nitrogen atom of an adjacent molecule, leading to the formation of supramolecular assemblies such as dimers, trimers, or catemeric chains. mdpi.com The nature of the substituent at the 4-position can influence the packing arrangement and the type of hydrogen-bonding motif observed.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the assessment of the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

For HPLC analysis, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be suitable for separating this compound from non-polar impurities. sielc.com The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution. Detection is typically achieved using a UV detector, as the pyrazole ring possesses a chromophore that absorbs UV light. Chiral HPLC or supercritical fluid chromatography (SFC) could be employed to separate the enantiomers of this compound, as the butan-2-yl group contains a chiral center. chromatographyonline.comnih.govnih.gov

Gas chromatography is also a viable technique for the analysis of this compound due to its expected volatility. A non-polar or moderately polar capillary column would be appropriate for separation. The choice of the stationary phase would depend on the polarity of potential impurities. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection, with GC-MS providing both retention time and mass spectral data for confident identification.

Theoretical and Computational Chemistry Studies of 4 Butan 2 Yl 1h Pyrazole

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly valuable in drug discovery for predicting the interaction between a small molecule ligand and a protein target. For 4-(butan-2-yl)-1H-pyrazole, molecular docking studies can be employed to screen for potential protein targets and to understand the molecular basis of its binding affinity.

The process involves preparing the three-dimensional structure of this compound and a library of protein targets. Docking algorithms then systematically explore various binding poses of the ligand within the active site of each protein, calculating a scoring function to estimate the binding affinity. These scores, often expressed in kcal/mol, indicate the stability of the ligand-protein complex.

Key interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are also identified. For instance, the pyrazole (B372694) ring of this compound can act as a hydrogen bond donor and acceptor, while the butan-2-yl group can engage in hydrophobic interactions. A hypothetical docking study of this compound against a kinase target might reveal interactions with key amino acid residues in the ATP-binding pocket.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterValue
Binding Affinity (kcal/mol)-7.5
Interacting Residues
Hydrogen BondsASN108, GLU91
Hydrophobic InteractionsLEU23, VAL31, ILE89

This data suggests a favorable binding of the compound to the kinase, highlighting specific residues that are crucial for the interaction. Such information is instrumental in the rational design of more potent and selective inhibitors.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. doaj.orgtandfonline.com For this compound, DFT can provide insights into its molecular properties, such as orbital energies, charge distribution, and chemical reactivity descriptors.

DFT calculations can be used to optimize the molecular geometry of this compound, determining the most stable conformation. From the optimized structure, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. doaj.org

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the pyrazole ring are expected to be regions of negative potential, making them susceptible to electrophilic attack.

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.1 D

These theoretical values provide a fundamental understanding of the molecule's electronic characteristics and reactivity.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. eurasianjournals.com For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its dynamic behavior in different environments, such as in solution or when bound to a protein. eurasianjournals.comnih.gov

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and solving Newton's equations of motion for the system. The resulting trajectory provides a detailed view of the molecule's movements, including bond vibrations, angle bending, and torsional rotations.

Analysis of the MD trajectory can reveal the most populated conformations of the butan-2-yl side chain and the pyrazole ring. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site. When applied to a ligand-protein complex, MD simulations can assess the stability of the docked pose and provide insights into the dynamics of the binding interactions over time. nih.gov

QSAR and Cheminformatics Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net Cheminformatics approaches are used to generate molecular descriptors that quantify various aspects of a molecule's structure.

For a series of pyrazole derivatives including this compound, a QSAR model could be developed to predict a specific biological activity, such as inhibitory potency against a particular enzyme. acs.org This involves calculating a wide range of molecular descriptors for each compound, such as topological, electronic, and steric properties.

Statistical methods like multiple linear regression (MLR) or machine learning algorithms are then used to build a mathematical equation that correlates a subset of these descriptors with the observed biological activity. journal-academia.com A robust QSAR model can then be used to predict the activity of new, unsynthesized pyrazole derivatives.

Table 3: Example of Descriptors in a Hypothetical QSAR Model for Pyrazole Derivatives

DescriptorDescriptionContribution to Activity
LogPLipophilicityPositive
Molecular WeightSize of the moleculeNegative
Number of H-bond donorsHydrogen bonding capacityPositive
TPSA (Topological Polar Surface Area)Polarity of the moleculeNegative

Such models are valuable tools for prioritizing compounds for synthesis and testing in the drug discovery process.

In Silico Screening for Potential Biological Activities

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov For this compound, this approach can be used to rapidly assess its potential against a wide range of biological targets.

One common method is structure-based virtual screening, which involves docking the compound into the binding sites of numerous proteins. researchgate.net Another approach is ligand-based virtual screening, which compares this compound to molecules with known biological activities. If the compound is structurally similar to known active molecules, it may share a similar activity profile.

These screening methods can generate a list of potential biological activities for this compound, which can then be prioritized for experimental validation. For example, in silico screening might suggest that this compound has potential as an antifungal agent by showing a good predicted binding affinity to fungal enzymes like 14-alpha demethylase. ijnrd.org

Table 4: Illustrative In Silico Screening Hit List for this compound

Predicted Target FamilyExample Protein TargetPredicted Affinity/Score
KinasesEpidermal Growth Factor Receptor (EGFR)High
CyclooxygenasesCyclooxygenase-2 (COX-2)Moderate
Cytochrome P450 Enzymes14-alpha demethylaseHigh

This predictive information provides a valuable starting point for exploring the pharmacological potential of this compound.

Structure Activity Relationships Sar and Structure Property Relationships Spr of 4 Butan 2 Yl 1h Pyrazole Derivatives

Influence of Butan-2-yl Stereochemistry on Molecular Recognition

The butan-2-yl substituent at the C4 position of the pyrazole (B372694) ring introduces a chiral center, leading to the existence of (R)- and (S)-enantiomers. This stereoisomerism can have a profound impact on the molecular recognition by biological targets such as enzymes and receptors, which are themselves chiral environments. The differential binding of enantiomers is a well-established principle in pharmacology, where one enantiomer may exhibit significantly higher potency, a different pharmacological profile, or be metabolized differently than its counterpart.

For 4-(butan-2-yl)-1H-pyrazole derivatives, the spatial orientation of the ethyl and methyl groups of the butan-2-yl moiety will dictate the steric fit within a binding pocket. One enantiomer might position these groups in a way that maximizes favorable interactions with hydrophobic pockets or avoids steric clashes, leading to a higher binding affinity. Conversely, the other enantiomer could present a conformation that is sterically hindered or fails to achieve optimal contact with the target.

While specific studies on the enantiomers of this compound are not extensively documented in publicly available literature, the principle of stereoselectivity is a cornerstone of structure-activity relationship (SAR) studies. For instance, research on other chiral pyrazole derivatives has demonstrated that altering the stereochemistry of a substituent can lead to a significant difference in biological activity. This underscores the importance of considering the specific stereoisomer when evaluating the pharmacological potential of these compounds.

Table 1: Hypothetical Influence of Butan-2-yl Stereochemistry on Receptor Binding Affinity

EnantiomerRelative Binding Affinity (Hypothetical)Postulated Interaction
(S)-4-(butan-2-yl)-1H-pyrazoleHighOptimal fit in the hydrophobic pocket of the receptor, leading to enhanced van der Waals interactions.
(R)-4-(butan-2-yl)-1H-pyrazoleLowSteric hindrance with amino acid residues at the periphery of the binding site, preventing optimal binding.

This table is illustrative and based on established principles of stereochemistry in drug design, as specific experimental data for this compound was not found.

Impact of Substitution Patterns on the Pyrazole Ring on Biological Response

The biological response of this compound derivatives can be significantly modulated by the introduction of various substituents at other positions on the pyrazole ring (N1, C3, and C5). These modifications can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

Table 2: Effect of Pyrazole Ring Substitution on Biological Activity (General Trends)

Position of SubstitutionType of SubstituentPotential Impact on Biological Response
N1Alkyl groupIncreased lipophilicity, loss of H-bond donor capability.
N1Aryl groupPotential for π-π stacking interactions, increased steric bulk.
C3/C5HalogenIncreased lipophilicity, potential for halogen bonding.
C3/C5Amino groupIntroduction of H-bond donor/acceptor capabilities.
C3/C5Carboxyl groupPotential for ionic interactions and H-bonding.

Role of Lipophilicity, Steric Bulk, and Electronic Properties in Molecular Interactions

The interplay of lipophilicity, steric bulk, and electronic properties is fundamental to the molecular interactions of this compound derivatives.

Lipophilicity , often quantified by the logarithm of the partition coefficient (logP), is a critical determinant of a compound's pharmacokinetic and pharmacodynamic properties. Increased lipophilicity can enhance membrane permeability and access to hydrophobic binding pockets. The butan-2-yl group itself contributes significantly to the lipophilic character of the molecule. Further modifications on the pyrazole ring can fine-tune this property. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

Steric bulk dictates the conformational possibilities of the molecule and its ability to fit into a specific binding site. The size and shape of the butan-2-yl group, along with any other substituents, must be complementary to the topology of the biological target. Steric hindrance can prevent a molecule from adopting the necessary conformation for effective binding.

Electronic properties , influenced by the substituents on the pyrazole ring, govern the nature of non-covalent interactions. Electron-withdrawing groups can enhance the acidity of the N1-H proton, making it a stronger hydrogen bond donor. Conversely, electron-donating groups can increase the basicity of the N2 nitrogen, making it a better hydrogen bond acceptor. These electronic effects also influence the molecule's dipole moment and its ability to participate in electrostatic interactions.

Table 3: Physicochemical Properties and Their Influence on Molecular Interactions

PropertyInfluence on Molecular InteractionsExample of Modulation
Lipophilicity (logP)Governs hydrophobic interactions and membrane permeability.Introduction of alkyl chains increases logP.
Steric Bulk (Molecular Volume)Determines the fit within a binding site; can lead to steric hindrance.Substitution with a tert-butyl group significantly increases steric bulk compared to a methyl group.
Electronic Properties (pKa)Modulates the strength of hydrogen bonds and electrostatic interactions.An electron-withdrawing nitro group can decrease the pKa of the pyrazole N1-H.

Analysis of Hydrogen Bonding and van der Waals Interactions

The pyrazole scaffold is well-suited for forming specific non-covalent interactions that are crucial for molecular recognition.

Hydrogen Bonding: The 1H-pyrazole ring contains both a hydrogen bond donor (the N1-H group) and a hydrogen bond acceptor (the N2 nitrogen atom). This allows for the formation of various hydrogen-bonded supramolecular structures, such as dimers, trimers, and catemeric chains in the solid state. nih.gov In the context of a biological target, these groups can form critical hydrogen bonds with amino acid residues like serine, threonine, aspartate, or glutamate, which often serve as key anchoring points for ligand binding. The presence and accessibility of these hydrogen bonding sites in this compound derivatives are pivotal for their biological activity.

Mechanistic Investigations of Biological Interactions of 4 Butan 2 Yl 1h Pyrazole Derivatives

Enzyme Inhibition Studies

Cyclooxygenase (COX) Enzyme Interactions

No research data was found regarding the interaction of 4-(butan-2-yl)-1H-pyrazole derivatives with cyclooxygenase (COX) enzymes. While the broader class of pyrazole-containing compounds has been investigated for COX inhibition, with some derivatives showing significant activity, studies specifically focusing on the this compound scaffold are not available in the reviewed literature. benthamscience.comnih.govacs.orgresearchgate.net

Cyclin-Dependent Kinase (CDK) Inhibition

There is no available information on the inhibitory effects of this compound derivatives on cyclin-dependent kinases (CDKs). Although various pyrazole (B372694) analogs have been designed and evaluated as CDK inhibitors, research specifically implicating the 4-(butan-2-yl) substitution is absent from the current body of scientific publications. nih.govrsc.orgnih.govamazonaws.com

Topoisomerase Activity Modulation

Mechanistic studies concerning the modulation of topoisomerase activity by this compound derivatives have not been reported in the scientific literature. The broader family of pyrazole compounds has been explored for topoisomerase inhibition; however, data on the specific role of the this compound core is not available. nih.gov

Carbonic Anhydrase (CA) Inhibition

No studies were identified that investigated the inhibitory activity of this compound derivatives against carbonic anhydrase (CA) isoforms. While sulfonamide derivatives of pyrazoles are a known class of carbonic anhydrase inhibitors, specific data for compounds bearing the this compound moiety is not present in the available literature. nih.govrsc.orgmdpi.comnih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Information regarding the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by this compound derivatives is not available in the reviewed scientific literature. While the pyrazole scaffold has been a subject of interest in the design of PTP1B inhibitors, studies on derivatives with the specific 4-(butan-2-yl) substituent have not been published. nih.govnih.govresearchgate.net

α-Glucosidase and α-Amylase Inhibition

No research findings are available on the inhibitory effects of this compound derivatives on the digestive enzymes α-glucosidase and α-amylase. Although pyrazole-based compounds have been explored as potential inhibitors of these enzymes in the context of diabetes management, there is no specific data for derivatives of this compound. nih.govnih.govmdpi.commdpi.com

Pyruvate Kinase M2 (PKM2) Activation

Pyruvate kinase M2 (PKM2) is a critical enzyme in cancer metabolism, often associated with the Warburg effect, where cancer cells favor glycolysis over oxidative phosphorylation. PKM2 activity is regulated by its quaternary structure, switching between a highly active tetramer and a less active dimer/monomer. The dimeric form allows for the accumulation of glycolytic intermediates, which are then shunted into biosynthetic pathways to support rapid cell proliferation.

Certain pyrazole derivatives have been identified as potent activators of PKM2. These small molecules are thought to interfere with the metabolic adaptations of cancer cells by stabilizing the active tetrameric form of the enzyme.

Mechanism of Action: The activation mechanism involves an allosteric interaction. Structural studies have shown that small molecule activators, including those with a pyrazole core, bind to a specific pocket at the PKM2 subunit interface. mdpi.com This site is distinct from the binding site of the endogenous activator, fructose-1,6-bisphosphate (FBP). mdpi.com By binding to this allosteric site, the pyrazole derivatives lock the enzyme in its constitutively active tetrameric state. researchgate.net This stabilization is notably resistant to inhibition by phosphotyrosine-containing proteins, which would typically favor the less active state of PKM2 to promote anabolic metabolism. mdpi.com

The forced activation of PKM2 redirects glucose metabolism away from biomass production and towards ATP generation, effectively reversing the Warburg effect. This metabolic reprogramming can lead to cell cycle arrest, typically at the G1 phase, and a reduction in cancer cell proliferation. researchgate.net Research has led to the optimization of various pyrazole-based scaffolds, such as 3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, which have demonstrated potent PKM2 activation. nih.gov

Table 1: Activity of Representative Pyrazole Derivatives as PKM2 Activators
Compound ClassMechanismCellular EffectReference
Thieno[3,2-b]pyrrole[3,2-d]pyridazinonesBinds to an allosteric pocket at the subunit interface, stabilizing the active tetramer.Inhibits growth of xenograft tumors. mdpi.com
3-(Trifluoromethyl)-1H-pyrazole-5-carboxamidesPotent allosteric activation.Antiproliferative response through modulation of the Warburg effect. nih.gov

Protein Binding and Molecular Target Identification

The biological effects of this compound derivatives are defined by their interactions with specific protein targets. Molecular docking and biochemical assays have identified several key proteins whose functions are modulated by these compounds.

Tubulin: A novel pyrazole derivative, PTA-1, was found to exhibit potent anticancer activity by targeting the microtubule network. Transcriptome analysis suggested a mechanism similar to that of tubulin inhibitors. Subsequent studies confirmed that PTA-1 disrupts microtubule organization and directly inhibits tubulin polymerization, a critical process for cell division, migration, and intracellular transport. researchgate.netrsc.org

Bcl-2 Family Proteins: In the context of cancer, pyrazole derivatives have been designed to target anti-apoptotic proteins like Bcl-2. Molecular docking studies have shown that 1,3,5-trisubstituted-1H-pyrazole derivatives can bind with high affinity to the BH3-binding groove of Bcl-2. rsc.org This interaction inhibits the anti-apoptotic function of Bcl-2, thereby promoting the mitochondrial pathway of apoptosis. rsc.org

Bacterial Enzymes: The antibacterial action of pyrazole derivatives often involves the inhibition of essential bacterial enzymes. In silico and in vitro studies have identified DNA gyrase and dihydrofolate reductase (DHFR) as potential targets. nih.gov By inhibiting these enzymes, the compounds interfere with bacterial DNA replication and folic acid metabolism, respectively, leading to bacterial cell death. nih.gov

Cyclooxygenase (COX): For their anti-inflammatory effects, pyrazole derivatives frequently target cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation. The well-known anti-inflammatory drug Celecoxib, which features a pyrazole core, is a selective COX-2 inhibitor. Newer pyrazole N-aryl sulfonate derivatives have also been developed as selective COX-2 inhibitors.

Receptor Binding and Modulation Studies

Beyond intracellular enzymes, certain pyrazole derivatives are designed to interact with cell surface receptors, often acting as modulators of receptor activity.

Muscarinic Acetylcholine (B1216132) Receptor M4 (M₄): A series of pyrazol-4-yl-pyridine derivatives have been identified as positive allosteric modulators (PAMs) of the M₄ receptor. Radioligand binding assays demonstrated that these compounds bind to an allosteric site on the receptor, distinct from the orthosteric site where the endogenous ligand acetylcholine (ACh) binds. This binding induces a conformational change that increases the affinity of ACh for its binding site, thereby enhancing the receptor's response to its natural ligand.

Orexin-2 Receptor (OX₂R): Medicinal chemistry efforts have led to the discovery of pyrazole derivatives that function as selective orexin-2 receptor antagonists (2-SORA). Starting from a high-throughput screening hit, structure-activity relationship (SAR) optimization produced compounds with high antagonistic activity at the OX₂R. These antagonists block the signaling of orexin (B13118510) peptides, which are involved in regulating wakefulness, suggesting potential applications in sleep-related disorders.

Table 2: Receptor Modulation by Pyrazole Derivatives
Compound ClassReceptor TargetMechanism of ActionBinding Affinity (pKB)Reference
Pyrazol-4-yl-pyridine derivativesMuscarinic Acetylcholine M4 (hM4)Positive Allosteric Modulator (PAM)6.3 - 6.5
N-(1-(...)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamidesOrexin-2 Receptor (OX2R)Selective Antagonist (2-SORA)Not specified

Investigations into Cellular Pathway Interventions

The binding of pyrazole derivatives to their molecular targets triggers cascades of events that interfere with various cellular pathways.

Apoptotic Pathways: A primary mechanism for the anticancer activity of pyrazole derivatives is the induction of apoptosis. This is achieved through multiple pathway interventions. Targeting Bcl-2, as mentioned earlier, directly engages the intrinsic apoptotic pathway, leading to the release of cytochrome c from mitochondria and the subsequent activation of executioner caspases like caspase-3. rsc.org Some derivatives also increase the expression of the pro-apoptotic protein BAX and the tumor suppressor p53, further promoting programmed cell death. rsc.org

Cell Cycle Regulation: Disruption of the cell cycle is another key anticancer strategy. The pyrazole compound PTA-1, by inhibiting tubulin polymerization, prevents the formation of a functional mitotic spindle, leading to cell cycle arrest at the G2/M phase. researchgate.netrsc.org This arrest prevents cancer cells from completing mitosis and proliferating.

JAK/STAT3 Signaling Pathway: Pyrazole N-aryl sulfonate derivatives that inhibit COX-2 have been shown to suppress the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway in oral squamous cell carcinoma cells. This pathway is often constitutively active in cancer and promotes proliferation and survival. Inhibition of this pathway contributes significantly to the anticancer effects of these compounds.

Prostaglandin (B15479496) Synthesis Pathway: In the context of inflammation, the primary pathway intervention is the inhibition of prostaglandin synthesis. By inhibiting COX enzymes, pyrazole derivatives block the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.

Antimicrobial Mechanisms of Action (Antibacterial, Antifungal, Antiviral)

The pyrazole scaffold is present in several approved antimicrobial agents and is a subject of ongoing research for developing new drugs to combat resistant pathogens. nih.gov

Antibacterial Mechanisms: The mechanisms of action for antibacterial pyrazole derivatives are varied. Some compounds function by inhibiting crucial bacterial enzymes. For example, certain pyrazole-based molecules have been identified as inhibitors of DNA gyrase and topoisomerase II, enzymes essential for DNA replication and repair. nih.gov Others act as inhibitors of dihydrofolate reductase (DHFR), blocking the synthesis of tetrahydrofolate and thus nucleotide synthesis. nih.gov A different mechanism involves the disruption of the bacterial cell wall, leading to the leakage of cytosolic contents and eventual cell lysis. nih.gov

Antifungal Mechanisms: Similar to their antibacterial counterparts, antifungal pyrazole derivatives can target essential cellular processes in fungi. While specific mechanisms for many compounds are still under investigation, general strategies include the disruption of cell membrane integrity and the inhibition of key fungal enzymes. Some synthesized pyrazole derivatives have shown high activity against fungi like Aspergillus niger.

Antiviral Mechanisms: Pyrazole derivatives have demonstrated a broad spectrum of antiviral activities through multiple mechanisms.

Inhibition of Viral Entry: Certain hydroxyquinoline-pyrazole derivatives can inhibit the adsorption of coronaviruses to host cells, preventing the initial stage of infection. nih.gov

Virucidal Effect: Some derivatives possess direct virucidal capabilities, meaning they can inactivate viral particles directly. nih.gov

Inhibition of Viral Replication: This is a major mechanism, achieved by targeting key viral enzymes. Pyrazole derivatives have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme critical for processing viral polyproteins into functional units. mdpi.comrsc.org Other heterocyclic compounds containing the pyrazole moiety act as nucleoside analogs, interfering with viral RNA or DNA synthesis by targeting viral polymerases. researchgate.net

Immunomodulation: Some 4-substituted pyrazole derivatives have been proposed to interact with host immune receptors like Toll-like receptor 4 (TLR4), suggesting a mechanism that involves modulating the host's immune response to the virus.

Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives
CompoundOrganismActivity (MIC)Reference
Compound 3 from studyEscherichia coli (Gram-negative)0.25 µg/mL
Compound 4 from studyStreptococcus epidermidis (Gram-positive)0.25 µg/mL
Compound 2 from studyAspergillus niger (Fungus)1 µg/mL

Anti-inflammatory Mechanistic Pathways

The anti-inflammatory properties of pyrazole derivatives are well-documented, with several compounds acting through the modulation of inflammatory cascades. The primary mechanistic pathway involves the inhibition of cyclooxygenase (COX) enzymes.

COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs), such as PGE2. Prostaglandins are key signaling molecules that mediate inflammation, causing vasodilation, increasing vascular permeability, and sensitizing nociceptors (pain receptors).

Many non-steroidal anti-inflammatory drugs (NSAIDs) containing a pyrazole core function by blocking the active site of COX enzymes. A significant focus has been on developing selective COX-2 inhibitors. COX-1 is constitutively expressed in many tissues and has homeostatic functions (e.g., protecting the gastric mucosa), whereas COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. By selectively inhibiting COX-2, pyrazole derivatives can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. The market drug Celecoxib is a prime example of a pyrazole-based selective COX-2 inhibitor.

Beyond COX inhibition, some pyrazole derivatives have also been shown to inhibit platelet aggregation, another process linked to inflammation and thrombosis.

Anticancer Mechanisms at the Cellular and Molecular Level

The anticancer activity of this compound derivatives is multifaceted, involving the disruption of multiple cellular and molecular processes that are hallmarks of cancer.

Induction of Apoptosis: As previously discussed, a central mechanism is the induction of apoptosis. This is achieved by targeting key regulators of the apoptotic machinery. Pyrazole derivatives can inhibit anti-apoptotic Bcl-2 proteins and activate pro-apoptotic proteins like BAX. rsc.org This leads to the activation of the caspase cascade (e.g., caspase-3/7), resulting in DNA fragmentation and the systematic dismantling of the cancer cell. rsc.orgrsc.org

Cell Cycle Arrest: Pyrazole compounds can halt the progression of the cell cycle, preventing cancer cell division. Inhibition of tubulin polymerization by derivatives like PTA-1 leads to a mitotic block and arrest in the G2/M phase. researchgate.netrsc.org This prevents the segregation of chromosomes and the completion of cell division, ultimately leading to cell death.

Inhibition of Pro-survival Signaling: Many pyrazole derivatives interfere with signaling pathways that cancer cells exploit for growth and survival. For instance, selective COX-2 inhibitors containing a pyrazole moiety can downregulate the JAK/STAT3 pathway, which is crucial for tumor cell proliferation and metastasis.

Metabolic Reprogramming: As detailed in section 6.1.7, pyrazole-based activators of PKM2 can reverse the Warburg effect. mdpi.comresearchgate.net By forcing cancer cells into a metabolic state that prioritizes energy production over biosynthesis, these compounds can starve the cells of the building blocks needed for rapid proliferation.

Table 4: Cytotoxicity of an Anticancer Pyrazole-Pyrazoline Hybrid (Compound 59)
Cell LineCancer TypeActivity (IC50)Reference
HeLaCervical Cancer11.46 µM
NCI-H460Lung Cancer13.41 µM
PC-3Prostate Cancer22.47 µM
NIH-3T3Non-cancerous fibroblast82.45 µM

Antiproliferative Activity against Cancer Cell Lines

No studies detailing the antiproliferative effects of this compound derivatives on any cancer cell lines have been identified.

Cell Cycle Modulation and Apoptosis Induction

There is no available research data on the ability of this compound derivatives to modulate the cell cycle or induce apoptosis in cancer cells.

Antioxidant Mechanisms

No in vitro or in vivo studies investigating the antioxidant properties or mechanisms of this compound derivatives have been found in the scientific literature.

Advanced Applications of 4 Butan 2 Yl 1h Pyrazole and Its Derivatives in Research and Industry

Agrochemical Applications

Pyrazole (B372694) derivatives are integral to modern crop protection, with numerous commercial products and research compounds demonstrating high efficacy. royal-chem.comresearchgate.net The pyrazole core is considered an effective pharmacophore in the design of fungicides, herbicides, and insecticides. nih.gov

Pesticidal and Herbicidal Activities

The development of novel herbicides is crucial for managing weed competition in crops. Pyrazole derivatives have emerged as a potent class of herbicides, often targeting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov

Recent research has focused on synthesizing pyrazole derivatives that exhibit high efficacy and improved crop safety. For instance, a series of pyrazole derivatives featuring a benzoyl scaffold were designed as HPPD inhibitors. One compound from this series, designated Z9 , demonstrated a superior inhibitory activity towards Arabidopsis thaliana HPPD (AtHPPD) with an IC₅₀ value of 0.05 μM, significantly more potent than the commercial herbicides topramezone (B166797) (1.33 μM) and mesotrione (B120641) (1.76 μM). nih.gov In greenhouse trials, several of these compounds showed excellent post-emergence herbicidal activity with distinct bleaching symptoms on weeds, while maintaining high safety margins for crops like maize, cotton, and wheat. nih.gov

Another study focused on synthesizing novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids as potential auxin herbicides. Many of these compounds showed excellent inhibitory effects on the root growth of broadleaf weeds. mdpi.comresearchgate.net

Table 1: Herbicidal Activity of Selected Pyrazole Derivatives

Compound Class/NameTarget/MechanismKey FindingReference
Pyrazole-Benzoyl Derivatives (e.g., Z9, Z21)HPPD InhibitionCompound Z9 showed an IC₅₀ of 0.05 μM against AtHPPD. Z21 exhibited superior pre-emergence inhibition of Echinochloa crusgalli compared to topramezone. nih.gov
6-Pyrazolyl-2-Picolinic Acids (e.g., S202)Auxin MimicryAt 0.5 µmol/L, compound S202 inhibited A. thaliana root growth by 78.4%, compared to 33.8% by the commercial herbicide florpyrauxifen. mdpi.comresearchgate.net

Fungicidal Properties

The pyrazole scaffold is present in numerous commercial fungicides, including pyraclostrobin, furametpyr, and fluxapyroxad, which act as respiration inhibitors. nih.gov Research continues to leverage this core structure to develop new antifungal agents to combat phytopathogenic fungi that threaten crop yields and quality. nih.govnih.gov

A study involving the synthesis of pyrazole analogues containing an aryl trifluoromethoxy group yielded compounds with potent and broad-spectrum antifungal activity. Compound 1v from this series was particularly effective against Fusarium graminearum, showing an EC₅₀ value of 0.0530 μM, which is comparable to the commercial fungicide pyraclostrobin. nih.gov Another research effort synthesized 4,4-disubstituted pyrazolin-3-ones and found that compounds like 4,4-dibromopyrazolone were highly effective against a range of plant pathogenic fungi, including Venturia inaequalis and Rhizoctonia solani. mdpi.com

Table 2: In Vitro Fungicidal Activity of Selected Pyrazole Derivatives

Compound NameFungal SpeciesActivity (EC₅₀)Reference
Compound 1v (Aryl OCF₃ Pyrazole)Fusarium graminearum0.0530 μM nih.gov
Compound 26 (p-trifluoromethylphenyl Pyrazole)Valsa mali1.787 μg/mL researchgate.net
Compound 26 (p-trifluoromethylphenyl Pyrazole)Thanatephorus cucumeris1.638 μg/mL researchgate.net
4,4-dibromopyrazolone Venturia inaequalis0.2 μg/mL (MIC) mdpi.com
4,4-dibromopyrazolone Rhizoctonia solani0.4 μg/mL (MIC) mdpi.com

Insecticidal Applications

Pyrazole-based compounds have a significant history in insecticide development, leading to commercial products that control a wide range of pests. orientjchem.orgnih.gov The pyrazoline class, for example, introduced a novel mode of action as sodium-channel-blocking insecticides. nih.gov

Recent advancements include the design of novel anthranilic diamide (B1670390) insecticides that incorporate a pyrazole ring. In one study, a series of compounds were synthesized and tested against the oriental armyworm (Mythimna separata). Compound 8i was found to have significant insecticidal activity with an LC₅₀ value of 1.0426 mg/L. mdpi.com Another compound from the same series, 8q , demonstrated 80% mortality against the pest at a concentration of just 0.8 mg/L. mdpi.com Other research has focused on modifying the pyrazoline core to improve efficacy and environmental profiles, leading to new subclasses with potent activity against key lepidopteran and coleopteran pests. nih.govresearchgate.net

Table 3: Insecticidal Activity of Selected Pyrazole Derivatives

Compound Class/NamePest SpeciesActivity MetricResultReference
Anthranilic Diamide (8i )Mythimna separataLC₅₀1.0426 mg/L mdpi.com
Anthranilic Diamide (8q )Mythimna separataMortality80% at 0.8 mg/L mdpi.com
N-Pyridylpyrazole Thiazole DerivativesVarious PestsLead DiscoveryIdentified as promising lead compounds for new insecticides. mdpi.com

Material Science and Dye Applications

Beyond agriculture, the unique photochemical and electronic properties of pyrazole derivatives make them valuable in material science, particularly in the development of fluorescent materials and advanced dyes. researchgate.netglobalresearchonline.net

Development of Fluorescent Compounds

The pyrazole ring can be incorporated into larger molecular structures to create compounds with useful photophysical properties. globalresearchonline.net For example, pyrazole derivatives have been investigated for their fluorescence activity, which can be tuned by altering the substituents on the heterocyclic ring. researchgate.net Research has shown that 1,3-diphenyl-5-(9-anthryl)-1H-pyrazole, which combines a pyrazole ring with an anthryl chromophore, exhibits a high fluorescent quantum yield (Φf = 0.90 in toluene). sigmaaldrich.com Such properties are desirable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The pyrazole scaffold contributes to an optically allowed state that facilitates high fluorescence, making it a valuable building block for luminescent materials. sigmaaldrich.com

Use as Dye Molecules in Advanced Materials

Pyrazole derivatives are widely used as dye molecules. researchgate.net Pyrazole azo dyes, in particular, are synthesized for various applications due to their straightforward synthesis and versatile color properties. researchgate.netsemanticscholar.org

One study detailed the synthesis of eight novel pyrazole azo dyes and investigated their color properties for use in light color paints. The dyes were synthesized via coupling reactions of a pyrazole-diazonium chloride with various active methylene (B1212753) components. semanticscholar.org The resulting dyes were characterized for their color properties in both powder form and when mixed in water-based acrylic resins, confirming their suitability for the paints and varnishes industry. semanticscholar.org In another application, novel azo pyrazole disperse dyes were synthesized for dyeing polyester (B1180765) (PET) fabric using environmentally friendly supercritical carbon dioxide as the dyeing medium. These dyes showed excellent color strength and high fastness properties, demonstrating their potential as a substitute for traditional water-based dyeing processes. nih.gov

Table 4: Applications of Pyrazole-Based Dyes

Dye ClassSynthesis MethodApplicationKey PropertiesReference
Pyrazole Azo DyesCoupling of pyrazole-diazonium salt with active methylene compounds.Light color paints and varnishes.Good color yield and CIELab* space coordinates suitable for paints. semanticscholar.org
3-aminopyrazol-5-ol Disperse DyesCondensation of 1-((aryldiazenyl) cyanoacetyl) piperidines with hydrazine (B178648) hydrate.Dyeing of PET fabric in supercritical CO₂.Excellent rubbing, washing, and light fastness (grades 4-5). nih.gov

Catalytic Applications in Organic Synthesis

Derivatives of 4-(butan-2-yl)-1H-pyrazole are increasingly recognized for their utility as ligands in homogeneous catalysis, where they can significantly influence the activity and selectivity of metal-based catalysts. The electronic and steric properties of the pyrazole ring, modified by the butan-2-yl group, play a pivotal role in fine-tuning the catalytic performance of the resulting metal complexes.

Research into pyrazole-based ligands has demonstrated their effectiveness in a variety of organic transformations. For instance, pyrazole derivatives are known to enhance the catalytic activity of transition metal complexes in oxidation and polymerization reactions. The nitrogen atoms of the pyrazole ring act as excellent donors for metal coordination, stabilizing the catalytic species and facilitating the reaction mechanism.

While specific catalytic data for this compound is not extensively documented, the broader class of 4-alkyl-pyrazoles has shown considerable promise. The alkyl group at the 4-position can influence the steric environment around the metal center, which in turn can direct the stereoselectivity of a reaction. For example, in asymmetric catalysis, the chirality of the butan-2-yl group could be exploited to induce enantioselectivity in the synthesis of chiral molecules.

A general representation of the catalytic application of pyrazole derivatives is in copper-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, which are essential steps in the synthesis of pharmaceuticals and fine chemicals. The pyrazole ligand coordinates to the copper center, modulating its electronic properties and preventing catalyst deactivation.

Below is a table summarizing the types of organic reactions where pyrazole derivatives have been successfully employed as ligands, suggesting potential applications for this compound.

Reaction Type Metal Catalyst Role of Pyrazole Ligand Potential Influence of 4-(butan-2-yl) Group
Oxidation of AlcoholsCopper(II), Ruthenium(II)Stabilizes the metal center, enhances catalytic turnover.The steric bulk could influence substrate selectivity.
Cross-Coupling ReactionsPalladium(II), Copper(I)Promotes reductive elimination, improves catalyst stability.May affect the rate and efficiency of the coupling process.
PolymerizationTitanium(IV), Zirconium(IV)Controls polymer chain growth and stereochemistry.Could impact the tacticity and molecular weight of the polymer.
HydrogenationRhodium(I), Iridium(I)Modulates the electronic environment of the metal, affecting hydrogen activation.The chiral center could be used for asymmetric hydrogenation.

Coordination Chemistry and Ligand Design for Metal Complexes

The coordination chemistry of this compound and its derivatives is rich and varied, owing to the versatile binding modes of the pyrazole ring. The two nitrogen atoms can coordinate to a metal center in several ways: as a monodentate ligand through the pyridine-type nitrogen, as a bridging ligand between two metal centers, or as part of a larger chelating ligand system.

The presence of the butan-2-yl group at the 4-position introduces specific steric and electronic effects that can be harnessed in ligand design. The alkyl group is electron-donating, which increases the electron density on the pyrazole ring and enhances its ability to coordinate to metal ions. Sterically, the butan-2-yl group can be used to control the coordination number and geometry of the resulting metal complex, preventing the formation of undesired polymeric structures and favoring the formation of discrete, well-defined molecular complexes.

Metal complexes incorporating 4-alkyl-pyrazole ligands have been synthesized with a wide range of transition metals, including copper, nickel, cobalt, and zinc. These complexes exhibit diverse geometries, from simple tetrahedral and square planar structures to more complex octahedral and trigonal bipyramidal arrangements. The specific geometry is often dictated by the nature of the metal ion, the counter-anions, and the steric profile of the pyrazole ligand.

The table below provides examples of metal complexes formed with substituted pyrazole ligands, illustrating the potential for this compound in creating novel coordination compounds.

Metal Ion Ancillary Ligands Coordination Geometry Potential Structural Features with this compound
Copper(II)Chloride, NitrateSquare Planar, OctahedralThe butan-2-yl group could enforce a distorted geometry, influencing magnetic and electronic properties.
Nickel(II)Acetate, WaterOctahedralCould lead to the formation of complexes with interesting steric crowding, affecting their reactivity.
Zinc(II)PerchlorateTetrahedralThe chirality of the ligand could be transferred to the coordination sphere of the metal.
Palladium(II)PhosphinesSquare PlanarThe ligand's steric bulk might favor the formation of mononuclear complexes over polynuclear ones.

Supramolecular Chemistry and Self-Assembly Research

In the realm of supramolecular chemistry, this compound and its derivatives are valuable building blocks for the construction of complex, self-assembled architectures. The key to their utility in this field lies in their ability to form predictable and robust non-covalent interactions, particularly hydrogen bonds.

The N-H proton of the pyrazole ring is a good hydrogen bond donor, while the sp2-hybridized nitrogen atom is an effective hydrogen bond acceptor. This donor-acceptor pairing allows for the formation of strong and directional N-H···N hydrogen bonds, leading to the self-assembly of pyrazole molecules into various supramolecular motifs, such as dimers, chains, and rings.

Furthermore, when coordinated to metal ions, these pyrazole derivatives can act as nodes in the construction of metal-organic frameworks (MOFs) and coordination polymers. The directionality of the coordination bonds, combined with the hydrogen bonding capabilities of the pyrazole ring, allows for the rational design of porous materials with potential applications in gas storage, separation, and catalysis.

The following table outlines the types of supramolecular assemblies that can be formed using pyrazole derivatives, highlighting the potential contributions of the 4-(butan-2-yl) substituent.

Type of Assembly Driving Force(s) Resulting Structure Influence of 4-(butan-2-yl) Group
Hydrogen-bonded networkN-H···N hydrogen bondsDimers, catemers (chains), sheetsCan control the dimensionality and packing of the network, potentially inducing chirality.
Metal-Organic Framework (MOF)Coordination bonds, hydrogen bondsPorous 3D frameworksCan act as a steric director, influencing the pore size and shape of the framework.
Coordination PolymerBridging pyrazolate ligands1D, 2D, or 3D polymersThe bulkiness of the substituent can prevent dense packing, leading to materials with interesting void spaces.
Crystal Engineeringvan der Waals interactions, π-π stackingControlled crystal packingCan be used to fine-tune the solid-state properties, such as melting point and solubility.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 4-(butan-2-yl)-1H-pyrazole and its analogs is poised to move away from conventional methods, which often rely on harsh reaction conditions, hazardous reagents, and environmentally detrimental solvents. benthamdirect.com The emphasis is shifting towards "green chemistry" principles, aiming for methodologies that are not only efficient and high-yielding but also operationally simple, atom-economical, and environmentally benign. nih.gov

Key emerging strategies in the sustainable synthesis of pyrazole (B372694) derivatives include:

Green Solvents: The use of water, ethanol, and other eco-friendly solvents is being explored as a replacement for volatile organic compounds (VOCs). researchgate.netthieme-connect.com Water, in particular, is an attractive medium for organic reactions due to its non-toxic nature and ability to enhance reactivity in certain cases. researchgate.netthieme-connect.com

Alternative Energy Sources: Microwave irradiation and ultrasonication are being increasingly employed to accelerate reaction times, reduce energy consumption, and improve product yields compared to conventional heating methods. benthamdirect.comresearchgate.net

Recyclable Catalysts: Research is focused on developing heterogeneous and recyclable catalysts, such as silica-supported acids or magnetic nanoparticles, to simplify product purification and minimize chemical waste. benthamdirect.comnih.gov

Multicomponent Reactions (MCRs): One-pot MCRs are gaining traction as they allow for the synthesis of complex pyrazole structures in a single step from simple starting materials, thereby increasing efficiency and reducing waste. nih.govresearchgate.net

ParameterConventional Synthetic MethodsEmerging Sustainable Routes
SolventsOften require hazardous, volatile organic solvents.Utilize green solvents like water and ethanol. nih.govresearchgate.net
Energy SourceRelies on conventional heating, often for extended periods.Employs microwave or ultrasonic irradiation for rapid heating. benthamdirect.comresearchgate.net
CatalystsMay use stoichiometric amounts of hazardous acids or bases.Focuses on recyclable and environmentally benign catalysts. benthamdirect.com
EfficiencyMulti-step synthesis with purification at each stage.Promotes one-pot, multicomponent reactions to improve atom economy. nih.gov
Environmental ImpactGenerates significant chemical waste.Minimizes waste and environmental footprint. benthamdirect.com
Table 1. Comparison of Conventional and Sustainable Synthetic Routes for Pyrazole Derivatives.

Exploration of New Biological Targets and Mechanistic Pathways

While pyrazole derivatives have a well-documented history of broad pharmacological activity, including anti-inflammatory, analgesic, and antimicrobial effects, future research is aimed at identifying novel and more specific biological targets. eurasianjournals.comresearchgate.netnih.gov This exploration is critical for developing next-generation therapeutics with enhanced potency and reduced side effects. For a compound like this compound, structure-activity relationship (SAR) studies will be instrumental in understanding how the specific alkyl substituent influences its interaction with biological macromolecules. eurasianjournals.com

Emerging areas of biological investigation for pyrazole scaffolds include:

Kinase Inhibition: Pyrazoles are a cornerstone in the design of protein kinase inhibitors for cancer therapy. mdpi.comresearchgate.net Future work will focus on targeting specific kinases in signaling pathways that are crucial for tumor growth and survival, such as EGFR, BTK, and various cyclin-dependent kinases (CDKs). nih.gov The goal is to develop highly selective inhibitors to overcome drug resistance and minimize off-target effects. nih.gov

Neurodegenerative Diseases: The potential of pyrazole derivatives as therapeutic agents for neurodegenerative disorders like Alzheimer's and Parkinson's disease is an emerging field. nih.gov Research is exploring their ability to inhibit enzymes such as monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. nih.gov

Antiviral and Antiparasitic Agents: The structural diversity of pyrazoles makes them attractive candidates for the development of new drugs against viral infections and parasitic diseases. eurasianjournals.com Ongoing research is exploring their efficacy against a range of pathogens.

Biological Target ClassSpecific ExamplesTherapeutic Potential
Protein KinasesEGFR, VEGFR-2, CDK, BTK, BRAF V600E. nih.govAnticancer therapies. nih.govmdpi.com
Tubulinα, β-tubulin. nih.govAntiproliferative agents for cancer treatment. nih.gov
Cyclooxygenase (COX)COX-1, COX-2. mdpi.comAnti-inflammatory and analgesic drugs. researchgate.net
Monoamine Oxidase (MAO)MAO-A, MAO-B. nih.govTreatment of neurodegenerative disorders. nih.gov
Cannabinoid ReceptorsCB1. nih.govTreatment of obesity and related disorders. nih.gov
Table 2. Emerging Biological Targets for Pyrazole-Based Compounds.

Integration of Advanced Computational Modeling with Experimental Research

The synergy between computational chemistry and experimental research is revolutionizing the drug discovery and development process. eurasianjournals.com For pyrazole derivatives like this compound, in silico methods provide invaluable insights, accelerating the design of novel compounds with optimized properties. eurasianjournals.comeurasianjournals.com

Future research will see a deeper integration of these computational approaches:

Molecular Docking and Dynamics: These techniques are used to predict how pyrazole derivatives bind to their biological targets, elucidating the key interactions that govern their activity. eurasianjournals.comnih.gov Molecular dynamics simulations can further explore the dynamic behavior of the compound-target complex over time. eurasianjournals.com

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) offer detailed information about the electronic structure, stability, and reactivity of pyrazole molecules. eurasianjournals.comresearchgate.net This understanding is crucial for refining molecular design.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are developed to correlate the structural features of a series of pyrazole compounds with their biological activity. nih.gov These models can then be used to predict the potency of newly designed molecules before they are synthesized. nih.gov

Machine Learning and AI: The application of machine learning algorithms is a growing trend, enabling the rapid screening of vast virtual libraries of pyrazole compounds to identify promising candidates and predict their pharmacological properties, thereby streamlining the discovery pipeline. eurasianjournals.com

Computational MethodApplication in Pyrazole Research
Molecular DockingPredicts binding modes and affinity of pyrazoles to biological targets. eurasianjournals.com
Molecular Dynamics (MD) SimulationsExplores the dynamic behavior and conformational flexibility of pyrazole-protein complexes. eurasianjournals.com
Density Functional Theory (DFT)Provides insights into electronic structure, reactivity, and molecular properties. eurasianjournals.comresearchgate.net
3D-QSAR (CoMFA/CoMSIA)Studies the structure-activity relationships to guide the design of more potent compounds. nih.gov
Table 3. Computational Modeling Techniques in the Study of Pyrazole Derivatives.

Potential for Applications in Emerging Interdisciplinary Fields

The utility of the pyrazole scaffold is not confined to medicine. The unique chemical properties of pyrazole derivatives are finding applications in a variety of emerging and interdisciplinary fields. benthamdirect.com This diversification represents a significant future direction for research on compounds such as this compound.

Potential interdisciplinary applications include:

Agrochemicals: Pyrazole derivatives are already used in agriculture as effective fungicides, herbicides, and insecticides. nih.gov Future research will focus on developing new pyrazole-based agrochemicals that are more potent, selective, and have a better environmental profile.

Materials Science: N-unsubstituted pyrazoles are being investigated as versatile ligands in coordination chemistry and homogeneous catalysis. nih.gov Their ability to coordinate with metal ions opens up possibilities for creating novel materials with unique catalytic, magnetic, or optical properties.

Chemical Sensors and Dyes: The pyrazole ring can be functionalized to create fluorescent molecules. This property is being explored for the development of chemical sensors capable of detecting specific ions or molecules, as well as for applications in dyeing and imaging. nih.gov

Q & A

Q. What are the key considerations for designing a multi-step synthesis route for 4-(butan-2-yl)-1H-pyrazole?

  • Methodological Answer : The synthesis of this compound typically involves regioselective cyclization or substitution reactions. For example, pyrazole derivatives are often synthesized via condensation of hydrazines with 1,3-diketones or via palladium-catalyzed cross-coupling reactions. Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) must be optimized to avoid side products like regioisomers. For instance, regioselectivity in pyrazole formation can be influenced by steric and electronic factors of substituents . Purification steps, such as column chromatography or recrystallization, are critical to isolate the desired isomer.

Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : The pyrazole ring protons typically appear as doublets in the aromatic region (δ 7.5–8.5 ppm). The butan-2-yl substituent’s methyl groups resonate as multiplets (δ 1.0–1.5 ppm), while the CH adjacent to the pyrazole ring appears as a septet (δ 2.5–3.0 ppm).
  • ¹³C NMR : The pyrazole carbons are observed at δ 140–150 ppm. The quaternary carbon in the butan-2-yl group appears at δ 25–30 ppm.
  • Mass Spectrometry (ESI-MS) : The molecular ion peak [M+H]⁺ should match the exact mass (e.g., C₇H₁₂N₂: 124.10 g/mol). Fragmentation patterns can confirm the loss of functional groups (e.g., –CH₂CH₃).
    Cross-referencing with computational predictions (e.g., PubChem data) ensures accuracy .

Q. What are common reaction pathways for functionalizing the pyrazole ring in this compound?

  • Methodological Answer :
  • Electrophilic Substitution : Bromination or nitration at the 3- or 5-position of the pyrazole ring, guided by directing effects of substituents.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling using boronate esters (e.g., with aryl halides) to introduce aromatic groups .
  • N-Alkylation : Reacting with alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) to modify the 1H position.
    Monitoring reaction progress via TLC and optimizing stoichiometry are essential to minimize byproducts .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole synthesis be addressed using computational modeling?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict the thermodynamic stability of regioisomers by comparing activation energies of transition states. For example, the Gibbs free energy difference between 1H- and 3H-pyrazole isomers can guide solvent and catalyst selection. Tools like Gaussian or ORCA are used to model reaction pathways, while AutoDock4 can simulate ligand-receptor interactions to prioritize biologically active isomers .

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?

  • Methodological Answer :
  • Dose-Response Analysis : Ensure activity is concentration-dependent and not an artifact of cytotoxicity.
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm the compound’s interaction with specific enzymes/receptors.
  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing butan-2-yl with cyclopropane) to isolate structure-activity relationships (SAR).
    Contradictions may arise from assay variability (e.g., cell line differences) or impurities; orthogonal assays (e.g., SPR vs. fluorescence polarization) are recommended .

Q. How can molecular docking studies predict the binding affinity of this compound to biological targets?

  • Methodological Answer :
  • Protein Preparation : Retrieve the target’s crystal structure from the PDB (e.g., COX-2 or kinase enzymes). Remove water molecules and add polar hydrogens.
  • Ligand Preparation : Generate 3D conformers of this compound using Open Babel. Assign Gasteiger charges.
  • Docking Workflow : Use AutoDock Vina to perform flexible docking, allowing side-chain mobility in the binding pocket. Cluster results by binding pose and calculate ΔG values.
    Validation with co-crystallized ligands (RMSD < 2 Å) ensures reliability .

Q. What synthetic routes enable the introduction of isotopic labels (e.g., ¹³C, ²H) into this compound for metabolic studies?

  • Methodological Answer :
  • ¹³C Labeling : Use ¹³C-enriched acetylene or carbonyl precursors during cyclization.
  • Deuterium Incorporation : Catalytic deuteration (e.g., D₂/Pd-C) of alkene intermediates or H/D exchange under acidic conditions.
    LC-MS or NMR isotope tracing validates labeling efficiency. This methodology is critical for pharmacokinetic studies tracking metabolite formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.